molecular formula C11H10N2O4S B1300768 (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 332871-56-4

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1300768
CAS No.: 332871-56-4
M. Wt: 266.28 g/mol
InChI Key: QNJLAWJXKWHCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) to neutralize the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxymethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles such as sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to the presence of both the oxadiazole ring and the phenoxymethyl group, which may contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(15)7-18-11-13-12-9(17-11)6-16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJLAWJXKWHCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 5
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 6
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.